molecular formula C13H12F3N3S B4393067 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B4393067
M. Wt: 299.32 g/mol
InChI Key: ACXYGJQXBRBJAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with pyrrolidinyl, thienyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2-thienylamine and trifluoromethylpyrimidine derivatives can be reacted in the presence of a base and a suitable solvent to form the desired compound. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted pyrimidine derivatives.

Scientific Research Applications

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1-pyrrolidinyl)-4-(2-thienyl)-5-(trifluoromethyl)pyrimidine
  • 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(difluoromethyl)pyrimidine
  • 2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)benzene

Uniqueness

2-(1-pyrrolidinyl)-4-(2-thienyl)-6-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable candidate for various applications.

Properties

IUPAC Name

2-pyrrolidin-1-yl-4-thiophen-2-yl-6-(trifluoromethyl)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N3S/c14-13(15,16)11-8-9(10-4-3-7-20-10)17-12(18-11)19-5-1-2-6-19/h3-4,7-8H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXYGJQXBRBJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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